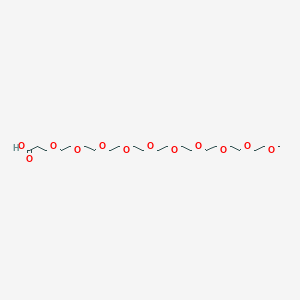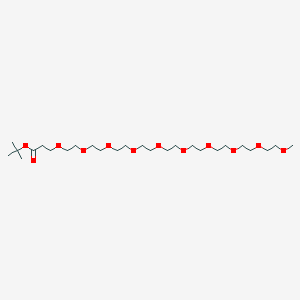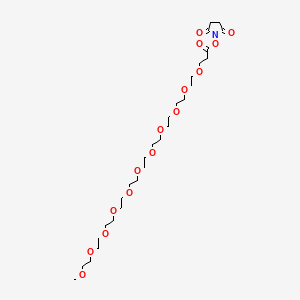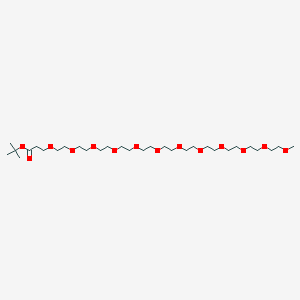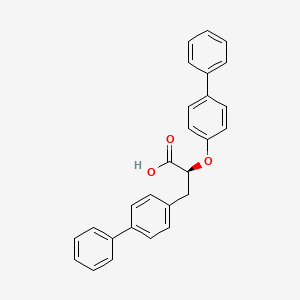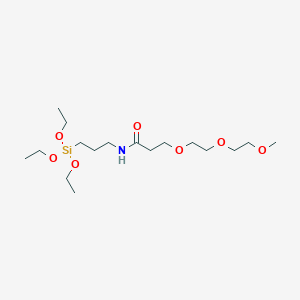![molecular formula C20H20Cl2N4O2S B1193122 1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2950 is a bioactive chemical.
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to the specified urea derivative have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, confirming their structure via elemental analysis, IR, and NMR spectral data. These compounds showed good antimicrobial activity compared to standard drugs, suggesting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2011).
Corrosion Inhibition
Research by Mistry et al. (2011) focused on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives. The study demonstrated the efficiency of these compounds in inhibiting mild steel corrosion in acidic environments. This indicates potential applications in corrosion protection for industrial materials (Mistry, Patel, Patel, & Jauhari, 2011).
Antitumor Activities
Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated their antitumor activities. Their findings revealed that some of these derivatives possess promising antitumor activities, indicating their potential in cancer treatment research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Antioxidant Activity
A study by George et al. (2010) investigated the antioxidant activity of certain urea derivatives. Their research involved synthesizing compounds through various chemical reactions and characterizing them via spectral data, followed by screening for their antioxidant properties. This suggests possible applications in developing antioxidants (George, Sabitha, Kumar, & Ravi, 2010).
Anticonvulsant Activity
Thakur et al. (2017) synthesized a series of urea/thiourea derivatives and evaluated them for anticonvulsant activity. The study demonstrated significant effectiveness in certain derivatives, indicating potential applications in developing anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Material Science Applications
Fei (2013) explored the accelerating effect of different ureas on the epoxy/dicyandiamide system, suggesting their application in material science, particularly in adhesives and coatings (Fei, 2013).
Photophysical and Nonlinear Optical Behaviour
Murthy et al. (2013) synthesized novel compounds to study their third-order nonlinear optical properties. Their findings indicated excellent optical limiting behavior, suggesting potential applications in photonics and optoelectronics (Murthy*, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013).
properties
Molecular Formula |
C20H20Cl2N4O2S |
|---|---|
Molecular Weight |
451.37 |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-$l^{6}-sulfanyl]phenyl]urea |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12-13(2)25-28-19(12)26-29(3,4)16-8-5-14(6-9-16)23-20(27)24-15-7-10-17(21)18(22)11-15/h5-11,26H,3-4H2,1-2H3,(H2,23,24,27) |
InChI Key |
ZRNSPTWPSVBOTC-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(S(=C)(NC2=C(C)C(C)=NO2)=C)C=C1)NC3=CC=C(Cl)C(Cl)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MRS2950; MRS 2950; MRS-2950. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)

